molecular formula C23H18N4O2S2 B2477526 3-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105214-74-1

3-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2477526
CAS No.: 1105214-74-1
M. Wt: 446.54
InChI Key: WCLZAWDMDPYXJH-UHFFFAOYSA-N
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Description

The compound 3-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a fused thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:

  • Thieno[3,2-d]pyrimidin-4-one backbone: A bicyclic system combining thiophene and pyrimidinone rings, known for its pharmacological relevance in medicinal chemistry .
  • 1,2,4-Oxadiazole substituent: A 3-(4-methylphenyl)-1,2,4-oxadiazole moiety linked via a methylsulfanyl group at position 2 of the pyrimidinone ring. Oxadiazoles are recognized for enhancing metabolic stability and binding affinity in drug design .
  • Phenyl and methyl groups: A 6-phenyl substitution on the pyrimidinone ring and a 3-methyl group on the thiophene ring, which may influence lipophilicity and target interactions.

This structural complexity positions the compound within a class of molecules explored for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

3-methyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-14-8-10-16(11-9-14)21-25-19(29-26-21)13-30-23-24-17-12-18(15-6-4-3-5-7-15)31-20(17)22(28)27(23)2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLZAWDMDPYXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, the use of catalysts and specific reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the molecule .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Heterocyclic Compounds

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 6-phenyl, 2-(oxadiazole-methylsulfanyl) Antimicrobial, Anticancer
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridinone Thieno[2,3-d]pyrimidine, coumarin, pyrazole Anticancer, Fluorescence
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2-thione Dihydropyrimidinethione 1,2,4-Oxadiazole, 3,4-dihydropyrimidine, thione Antibacterial, Antifungal
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone Pyrimidinone Propargylsulfanyl, nitro, amino Synthetic intermediate

Key Observations :

  • The target compound shares the thieno-pyrimidinone core with ’s chromeno-pyrazolo-pyridinone derivative but lacks the fused coumarin system, which is critical for fluorescence properties in the latter .
  • Compared to ’s dihydropyrimidinethione, the oxadiazole substituent is conserved, but the thione group in may enhance metal-binding properties, unlike the sulfanyl linkage in the target compound .
  • The propargylsulfanyl group in ’s pyrimidinone highlights variability in sulfanyl-based side chains, which can modulate reactivity and pharmacokinetics .
Pharmacological Activities

Antimicrobial Potential:

  • The oxadiazole moiety in the target compound is structurally analogous to ’s derivative, which demonstrated antibacterial and antifungal activity in dihydropyrimidinethiones .

Anticancer Activity :

  • The 6-phenyl group in the target compound may enhance hydrophobic interactions with cancer-related enzymes, akin to substituted coumarins in .
Physicochemical Properties
  • Lipophilicity: The 4-methylphenyl-oxadiazole and 6-phenyl groups in the target compound likely increase logP compared to ’s hydrophilic amino-nitro derivative .
  • Solubility: The sulfanyl linkage may reduce aqueous solubility relative to ’s dihydropyrimidinone derivatives with polar thione groups .

Biological Activity

The compound 3-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N4OSC_{19}H_{18}N_{4}OS with a molecular weight of approximately 350.44 g/mol. The structure includes a thieno[3,2-d]pyrimidinone core substituted with a methyl group and a phenyl group, along with a 1,2,4-oxadiazole moiety.

Key Structural Features:

  • Thieno[3,2-d]pyrimidinone backbone : Known for various biological activities.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer properties.

Antimicrobial Properties

Several studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance:

  • A study highlighted the antifungal activity of related pyrimidine compounds against various fungal strains, suggesting that modifications in the structure can enhance efficacy against specific pathogens .

Anticancer Activity

Research has shown that compounds containing thieno[3,2-d]pyrimidine structures can inhibit cancer cell proliferation. The mechanism often involves:

  • Inhibition of DNA synthesis : Similar to established drugs like 5-fluorouracil.
  • Induction of apoptosis in cancer cells through various pathways .

Phosphodiesterase Inhibition

The compound may also act as an inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE4D. Inhibition of these enzymes can lead to elevated levels of cyclic AMP (cAMP), which is crucial in regulating various cellular processes including inflammation and cell proliferation . This mechanism has therapeutic implications in treating neurodegenerative diseases and certain cancers.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of thieno[3,2-d]pyrimidines and evaluated their biological activities. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antimicrobial activity against Candida species .

CompoundActivityMinimum Inhibitory Concentration (MIC)
3-Methyl CompoundAntifungal12.5 µg/mL
Related DerivativeAntifungal25 µg/mL

Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to correlate structural features with biological activity. These studies suggest that lipophilicity and electronic properties are critical for enhancing the bioactivity of thieno[3,2-d]pyrimidine derivatives .

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